![molecular formula C23H18N2O4 B12521876 Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- CAS No. 651748-57-1](/img/structure/B12521876.png)
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an imidazolidinyl group, further substituted with phenylmethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoic acid derivatives with imidazolidinone intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize yield and purity. The use of advanced purification methods, such as recrystallization and chromatography, ensures the production of high-quality benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: A simpler ester derivative of benzoic acid with different chemical properties and applications.
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazol-4-yl):
Uniqueness
Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]- stands out due to its complex structure, which imparts unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
651748-57-1 |
|---|---|
Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-[3-(4-benzylphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c26-21-15-24(23(29)25(21)20-8-4-7-18(14-20)22(27)28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,27,28) |
InChI Key |
GCTMHRFEWOPDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


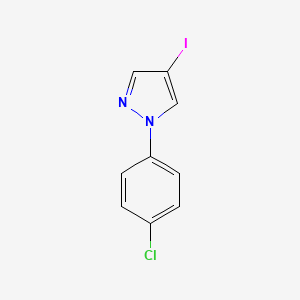

![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)
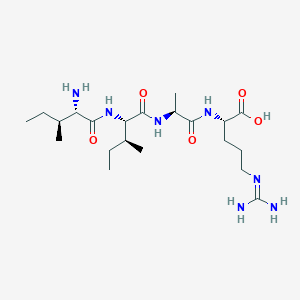

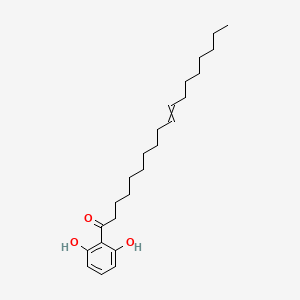
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
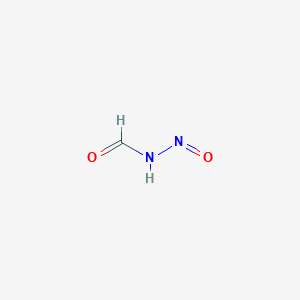
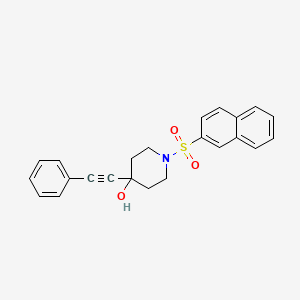
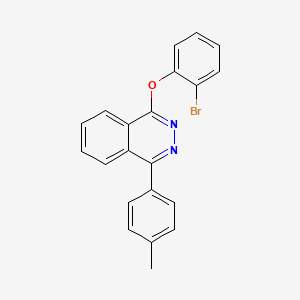
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
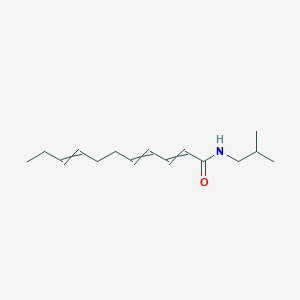
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
